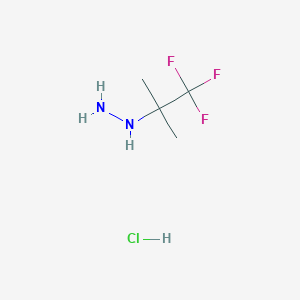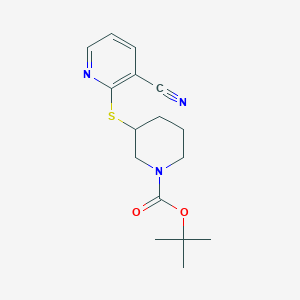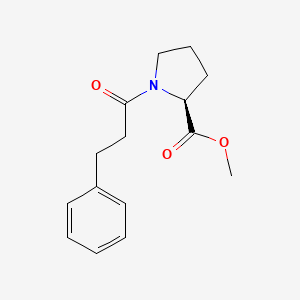
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride: is a chemical compound with the molecular formula C4H10ClF3N2 and a molecular weight of 178.58 g/mol . This compound is primarily used in research settings and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride typically involves the reaction of hydrazine with a trifluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis to meet research demands .
化学反应分析
Types of Reactions: (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler hydrazine derivatives .
科学研究应用
Chemistry: In chemistry, (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is used as a reagent in various synthetic pathways to introduce trifluoromethyl groups into organic molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and interaction with biological macromolecules .
Industry: In industrial applications, it is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds .
作用机制
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity .
相似化合物的比较
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)amine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazone
Uniqueness: The presence of the trifluoromethyl group in (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs .
属性
分子式 |
C4H10ClF3N2 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC 名称 |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2,9-8)4(5,6)7;/h9H,8H2,1-2H3;1H |
InChI 键 |
VKOCYRWVUZWWMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(F)(F)F)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)



![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)
